Arduan

Description

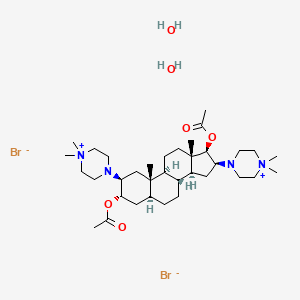

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68399-57-5 |

|---|---|

Molecular Formula |

C35H66Br2N4O6 |

Molecular Weight |

798.7 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide;dihydrate |

InChI |

InChI=1S/C35H62N4O4.2BrH.2H2O/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;;;/h26-33H,9-23H2,1-8H3;2*1H;2*1H2/q+2;;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;;/m0..../s1 |

InChI Key |

FOAWSDYIBDUHRY-MXXJCDGGSA-L |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-] |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-] |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-] |

Related CAS |

68399-58-6 (Parent) |

Synonyms |

Arduan Bromide, Pipecurium Bromide, Pipecuronium Dibromide Pipecuronium Dibromide, Dihydrate Pipecuronium Dihydrate Pipecuronium Dibromide Pipecurium Pipecurium Bromide Pipecuronium Pipecuronium Bromide Pipecuronium Dibromide, (16 alpha)-Isomer Pipecuronium Dibromide, (17 alpha)-Isomer Pipecuronium Dibromide, (3 beta)-Isomer Pipecuronium Dibromide, Dihydrate Pipecuronium, Dibromide RGH 1106 RGH-1106 RGH1106 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pipecuronium Bromide (Arduan)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipecuronium bromide, marketed under trade names such as Arduan, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] A member of the aminosteroid class of muscle relaxants, its primary clinical application is to induce skeletal muscle relaxation during surgical procedures, including endotracheal intubation.[2] This technical guide provides a comprehensive overview of the mechanism of action of pipecuronium bromide, detailing its molecular interactions, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Core Mechanism of Action

Pipecuronium bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[3][4] Its structure allows it to bind to these receptors without causing their activation. By occupying the binding sites, pipecuronium bromide prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the depolarization of the muscle cell membrane that leads to muscle contraction.[3][4] This competitive inhibition results in a reversible, dose-dependent blockade of neuromuscular transmission, leading to skeletal muscle paralysis.[4]

Some studies also suggest a twofold mechanism of action, involving not only the postsynaptic antagonism of acetylcholine but also an inhibitory effect on acetylcholine release from presynaptic nicotinic receptors.[5][6] The effects of pipecuronium bromide can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete pipecuronium for receptor binding.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways at the neuromuscular junction and the mechanism of inhibition by pipecuronium bromide.

Quantitative Data

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of pipecuronium bromide from various studies.

Table 1: Pharmacodynamic Properties of Pipecuronium Bromide

| Parameter | Value | Anesthetic Conditions | Reference |

| ED | 21.9 µg/kg | N | [7] |

| 21.2 µg/kg | Halothane | [7] | |

| 18.9 µg/kg | Isoflurane | [7] | |

| 17.8 µg/kg | Enflurane | [7] | |

| ED | 35.1 ± 17 µg/kg | Balanced Anesthesia | [4] |

| 23.6 ± 1.1 µg/kg | Enflurane | [4] | |

| Onset of Action (to 90% twitch suppression) | 2.6 ± 0.8 min | 70 µg/kg dose | [8] |

| 2.0 ± 0.6 min | 85 µg/kg dose | [8] | |

| 2.1 ± 0.6 min | 100 µg/kg dose | [8] | |

| Clinical Duration (to 25% recovery) | 41 - 54 min | 45 µg/kg dose | [9] |

| 95 min | 70 µg/kg dose | [9] | |

| 52.3 ± 18.2 min | 70 µg/kg dose | [8] | |

| 71.9 ± 15.7 min | 85 µg/kg dose | [8] | |

| 71.8 ± 22.1 min | 100 µg/kg dose | [8] | |

| Recovery Index (25% to 75% recovery) | 29 min | 45 µg/kg dose | [9] |

Table 2: Pharmacokinetic Properties of Pipecuronium Bromide in Adults

| Parameter | Value | Study Conditions | Reference |

| Distribution Half-life (t | 4.1 ± 1.4 min | Surgical patients | [10] |

| 3.9 ± 0.7 min | Anesthetized male patients | [11] | |

| 5.75 min (median) | Adults | [1] | |

| Elimination Half-life (t | 44 ± 7 min | Surgical patients | [10] |

| 102 ± 12 min | Anesthetized male patients | [11] | |

| Volume of Distribution (V | 264 ± 41 ml/kg | Anesthetized male patients | [11] |

| Plasma Clearance (Cl) | 320 ± 55 ml/min | Surgical patients | [10] |

| 1.8 ± 0.2 ml/min/kg | Anesthetized male patients | [11] | |

| 2.45 ml/min/kg (median) | Adults | [1] |

Experimental Protocols

The characterization of pipecuronium bromide's mechanism of action relies on a variety of experimental protocols, both in vitro and in vivo.

In Vitro Radioligand Binding Assay (General Protocol)

-

Receptor Preparation: Membranes from cells expressing the nicotinic acetylcholine receptor (e.g., HEK cells transfected with the appropriate subunits) or from tissues rich in these receptors (e.g., Torpedo electric organ) are prepared.

-

Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled competitor drug (pipecuronium bromide).

-

Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC

50(the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki(inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

In Vivo Assessment of Neuromuscular Blockade in Humans

The pharmacodynamic properties of pipecuronium bromide in humans are typically assessed during general anesthesia using the following protocol:

-

Patient Preparation and Anesthesia: After obtaining informed consent, patients are anesthetized with a standardized regimen (e.g., propofol, fentanyl, and an inhaled anesthetic like isoflurane or sevoflurane).

-

Neuromuscular Monitoring: The ulnar nerve at the wrist is stimulated using a peripheral nerve stimulator. The evoked mechanical or electromyographic response of the adductor pollicis muscle (thumb adduction) is continuously monitored.

-

Stimulation Protocol (Train-of-Four): The most common stimulation pattern is the train-of-four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[9][12] The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade.

-

Drug Administration: A single bolus dose of pipecuronium bromide is administered intravenously.

-

Data Collection and Analysis:

-

Onset of Action: The time from drug administration to a predefined level of twitch suppression (e.g., 90% or 95%) is recorded.

-

Potency (ED

50/ED95): Dose-response curves are generated by administering different doses to cohorts of patients and measuring the maximal twitch depression. The data are then fitted to a sigmoid curve to determine the ED50(dose for 50% twitch depression) and ED95(dose for 95% twitch depression). -

Clinical Duration: The time from drug administration until the twitch height recovers to a certain percentage of the baseline (e.g., 25%) is measured.

-

Recovery Index: The time taken for the twitch height to recover from 25% to 75% of the baseline is recorded.

-

Pharmacokinetic Analysis

-

Blood Sampling: Following intravenous administration of pipecuronium bromide, serial arterial or venous blood samples are collected at predefined time points.

-

Drug Quantification: The concentration of pipecuronium bromide in the plasma is determined using a sensitive analytical method, such as gas chromatography.

-

Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a multi-compartment pharmacokinetic model (typically a two- or three-compartment model) using non-linear regression analysis.[1][10] This allows for the calculation of key parameters such as distribution and elimination half-lives, volume of distribution, and plasma clearance.

Conclusion

Pipecuronium bromide is a potent, long-acting, non-depolarizing neuromuscular blocking agent that exerts its effect through competitive antagonism at the nicotinic acetylcholine receptors of the neuromuscular junction. Its pharmacodynamic and pharmacokinetic profiles have been well-characterized through extensive clinical research, providing a solid foundation for its use in anesthesia. Further research into its specific binding kinetics at the receptor level would provide a more complete understanding of its molecular pharmacology. This technical guide serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, summarizing the core mechanism of action and the experimental basis for our current understanding of this important muscle relaxant.

References

- 1. Pharmacokinetics of pipecuronium in infants, children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openanesthesia.org [openanesthesia.org]

- 3. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacn.org [aacn.org]

- 5. ppno.ca [ppno.ca]

- 6. Prejunctional modulation of acetylcholine release from the skeletal neuromuscular junction: link between positive (nicotinic)- and negative (muscarinic)-feedback modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pipecuronium-induced neuromuscular blockade during nitrous oxide-fentanyl, enflurane, isoflurane, and halothane anesthesia in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of pipecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of pipecurium bromide, a new non-depolarizing neuromuscular blocking agent, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Comparative pharmacokinetics of pipecuronium bromide, pancuronium bromide and vecuronium bromide in anesthetized man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

An In-depth Technical Guide to Pipecuronium Bromide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid class.[1] It is utilized in clinical settings, primarily during general anesthesia, to induce skeletal muscle relaxation, facilitating endotracheal intubation and optimizing surgical conditions.[1][2] Its mechanism of action involves the competitive antagonism of acetylcholine at the nicotinic receptors located at the neuromuscular junction.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of pipecuronium bromide, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical Structure

Pipecuronium bromide is a bisquaternary aminosteroid derivative.[3] The chemical structure features a rigid androstane steroid nucleus with two quaternary ammonium groups, which are crucial for its neuromuscular blocking activity.

IUPAC Name: [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate dibromide[4]

Chemical Formula: C₃₅H₆₂Br₂N₄O₄[4]

References

The Pharmacokinetics and Pharmacodynamics of Arduan (Pipecuronium Bromide): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Arduan (pipecuronium bromide), a long-acting, non-depolarizing neuromuscular blocking agent. The information presented is collated from a range of clinical and preclinical studies to support research and development activities.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a multi-compartmental distribution and predominantly renal elimination.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of pipecuronium bromide in various patient populations.

Table 1: Pharmacokinetic Parameters of Pipecuronium Bromide in Adult Humans

| Parameter | Value | Study Population/Conditions |

| Distribution Half-Life (t½α) | 4.1 ± 1.4 min | Surgical patients |

| 7.6 min | Coronary artery surgery patients | |

| Elimination Half-Life (t½β) | 44 ± 7 min | Surgical patients |

| 137 - 263 min | Patients with and without renal failure | |

| 161 min | Coronary artery surgery patients | |

| Volume of Distribution (Vd) | 261 ± 28 ml/kg | Surgical patients |

| 102 ± 24 ml/kg (central compartment) | Coronary artery surgery patients | |

| Plasma Clearance (Cl) | 320 ± 55 ml/min | Surgical patients |

| 1.8 ± 0.4 ml/kg/min | Coronary artery surgery patients | |

| 2.4 ml/kg/min | Patients with normal renal function | |

| 1.6 ml/kg/min | Patients with renal failure | |

| Metabolism | Minor hepatic metabolism to 3-desacetyl pipecuronium. | |

| Elimination | Primarily renal excretion of the unchanged drug. | |

| ~56% of the dose recovered in urine within 24 hours.[1] | Coronary artery surgery patients |

Table 2: Pharmacokinetic Parameters of Pipecuronium Bromide in Specific Populations

| Parameter | Value | Study Population |

| Elimination Half-Life (t½β) | Prolonged in patients with renal failure. | Patients with renal failure |

| Plasma Clearance (Cl) | Decreased in patients with renal failure. | Patients with renal failure |

Experimental Protocols: Pharmacokinetic Studies

1.2.1. Determination of Plasma Concentration:

-

Gas Chromatography: A sensitive and specific capillary gas chromatographic assay has been utilized for the measurement of pipecuronium plasma concentrations. This method allows for the quantification of the parent drug and its metabolites.

-

High-Performance Liquid Chromatography (HPLC) with Coulometric Detection: This method provides a sensitive and selective means of determining pipecuronium bromide and its impurities in pharmaceutical preparations and biological samples.

1.2.2. Pharmacokinetic Modeling:

-

The plasma concentration-time data for pipecuronium are typically analyzed using a two- or three-compartment open model. Non-linear regression analysis is employed to fit the data and calculate the pharmacokinetic parameters.

Visualization: Pharmacokinetic Model

Caption: A two-compartment model illustrating the distribution and elimination of this compound.

Pharmacodynamics

This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors of the motor endplate.

Data Presentation: Pharmacodynamic Parameters

Table 3: Pharmacodynamic Parameters of Pipecuronium Bromide in Humans

| Parameter | Value | Anesthetic Conditions |

| ED95 (Effective Dose for 95% twitch depression) | 0.05 mg/kg | Balanced anesthesia |

| Onset of Action | 2.5 - 5 minutes | |

| Clinical Duration of Action (to 25% recovery) | 40 - 60 minutes | |

| Time to 90% Block | 3.1 ± 0.9 min | Fentanyl-N2O-thiopentone anesthesia |

| Spontaneous recovery to 25% of control | 63.8 ± 20.9 min | Fentanyl-N2O-thiopentone anesthesia |

Experimental Protocols: Pharmacodynamic Studies

2.2.1. Assessment of Neuromuscular Blockade:

-

Mechanomyography: The evoked mechanical response of the adductor pollicis muscle to ulnar nerve stimulation is recorded. This is considered the gold standard for quantifying neuromuscular blockade.

-

Electromyography (EMG): The compound muscle action potential (CMAP) of a stimulated muscle is recorded to assess the degree of neuromuscular block.

-

Train-of-Four (TOF) Stimulation: Four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth to the first twitch height (T4/T1 ratio) is used to quantify the degree of non-depolarizing block.

2.2.2. Hemodynamic Monitoring:

-

In clinical trials, hemodynamic effects are monitored using invasive techniques such as a Swan-Ganz catheter for measuring cardiac output, pulmonary artery pressure, and central venous pressure, and a radial artery cannula for continuous blood pressure monitoring.

Visualization: Mechanism of Action and Experimental Workflow

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Caption: A typical experimental workflow for clinical studies of this compound.

References

Arduan (Pipecuronium Bromide): A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecuronium bromide, marketed as Arduan, is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid class. Developed by Gedeon Richter Plc., it represented a significant advancement in anesthetic practice by providing profound muscle relaxation for extended surgical procedures with a favorable cardiovascular side-effect profile compared to its predecessors. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical, and clinical development of pipecuronium bromide. It details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies employed in its evaluation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important neuromuscular blocker.

Introduction: The Quest for an Ideal Neuromuscular Blocker

The development of neuromuscular blocking agents (NMBAs) revolutionized the practice of anesthesia, enabling complex surgeries by providing predictable and reversible muscle relaxation. The ideal NMBA would possess a rapid onset, a controllable duration of action, and be devoid of cardiovascular and other side effects. The discovery of the aminosteroid pancuronium bromide was a significant step towards this goal. However, its associated vagolytic and sympathomimetic effects spurred further research into analogs with improved cardiovascular stability. This research effort at Gedeon Richter in Hungary led to the synthesis and development of pipecuronium bromide.[1]

Pipecuronium bromide is a bisquaternary aminosteroid that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction.[2] Its design, featuring a rigid steroid nucleus with two quaternary ammonium heads, was a strategic modification of the pancuronium structure aimed at enhancing potency and minimizing cardiovascular side effects.

Discovery and Synthesis

The development of pipecuronium bromide emerged from a systematic exploration of the structure-activity relationships of aminosteroid compounds. The goal was to create a potent, long-acting NMBA with minimal cardiovascular side effects.

Developmental History

Gedeon Richter Plc., a Hungarian pharmaceutical company with a long history of innovation, spearheaded the research that led to the discovery of pipecuronium bromide.[3][4] The company's expertise in steroid chemistry was instrumental in the synthesis and optimization of a series of aminosteroid analogs. Pipecuronium bromide was identified as a lead candidate due to its promising preclinical profile, exhibiting high neuromuscular blocking potency and a notable lack of cardiovascular effects.

Chemical Synthesis

The synthesis of pipecuronium bromide, chemically named 3α,17β-diacetoxy-2β,16β-bis(4,4-dimethyl-1-piperazinyl)-5α-androstane dibromide, is a multi-step process starting from epiandrosterone. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic route has been described in scientific literature and patents.

Experimental Protocol: General Synthesis of Pipecuronium Bromide

The synthesis involves the following key transformations:

-

Formation of a diepoxy intermediate: Epiandrosterone is converted to a diepoxy derivative, 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane. This is a crucial step that sets up the stereochemistry for the subsequent additions.

-

Ring-opening with N-methylpiperazine: The diepoxy intermediate is reacted with N-methylpiperazine. This reaction opens the epoxide rings and introduces the piperazine moieties at the 2β and 16β positions.

-

Acetylation: The hydroxyl groups at the 3α and 17β positions are acetylated to yield the diacetoxy derivative.

-

Quaternization: The tertiary amine groups of the piperazine rings are quaternized with methyl bromide to form the bisquaternary ammonium salt, pipecuronium bromide.

Note: The following is a generalized representation of the synthesis and not a detailed, step-by-step protocol.

Preclinical Development

The preclinical evaluation of pipecuronium bromide was extensive, involving in vitro receptor binding assays and in vivo studies in various animal models to characterize its pharmacodynamic and pharmacokinetic profiles.

In Vitro Pharmacology and Mechanism of Action

Experimental Protocol: Competitive Radioligand Binding Assay (General)

A general protocol to determine the binding affinity (Ki) of a test compound like pipecuronium bromide for a specific receptor involves:

-

Receptor Preparation: Isolation of membranes from tissues or cells expressing the target receptor (e.g., Torpedo electric organ for nAChRs or rat heart for muscarinic receptors).

-

Radioligand Incubation: Incubation of the receptor preparation with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-acetylcholine or [³H]-quinuclidinyl benzilate).

-

Competitive Displacement: Addition of increasing concentrations of the unlabeled test compound (pipecuronium bromide) to the incubation mixture.

-

Separation and Counting: Separation of the receptor-bound radioligand from the free radioligand by rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Pharmacodynamics

Preclinical pharmacodynamic studies in various animal species, including cats, dogs, and monkeys, were crucial in establishing the neuromuscular blocking potency and duration of action of pipecuronium.

Table 1: Preclinical Pharmacodynamic Properties of Pipecuronium Bromide

| Parameter | Species | Value | Anesthetic Conditions |

| ED95 | Cat | ~30 µg/kg | Not specified |

| Dog | 25-50 µg/kg | Anesthetized | |

| Potency vs. Pancuronium | Various | 2.0 - 3.0 times more potent | Not specified |

Note: The exact values can vary depending on the specific experimental conditions.

Experimental Protocol: In Vivo Neuromuscular Blockade Assessment in Animals

-

Animal Preparation: The animal (e.g., cat or dog) is anesthetized, and ventilation is mechanically controlled.

-

Nerve Stimulation: A peripheral motor nerve (e.g., the ulnar or sciatic nerve) is stimulated supramaximally with a train-of-four (TOF) or single twitch stimulus.

-

Muscle Response Measurement: The evoked mechanical twitch response of the corresponding muscle (e.g., adductor pollicis or tibialis anterior) is recorded using a force-displacement transducer.

-

Drug Administration: Pipecuronium bromide is administered intravenously in incremental doses.

-

Data Analysis: The dose required to produce a 95% depression of the twitch height (ED95) is determined from the dose-response curve. The onset of action, duration of action, and recovery index are also measured.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of pipecuronium bromide.

Table 2: Preclinical Pharmacokinetic Parameters of Pipecuronium Bromide

| Parameter | Species | Value | Notes |

| Elimination Half-life | Cat | 77.7 ± 9.7 min | Normal renal function |

| Dog | 44.8 ± 2.6 min | Normal renal function | |

| Plasma Clearance | Cat | 5.0 ± 0.9 ml/min/kg | Normal renal function |

| Dog | 5.9 ± 0.8 ml/kg/min | Normal renal function | |

| Primary Route of Elimination | Cat, Dog | Renal excretion of the unchanged drug | Biliary excretion is a minor route |

Experimental Protocol: Pharmacokinetic Study in Dogs

-

Animal Model: Beagle dogs are typically used. They are anesthetized, and catheters are placed for drug administration and blood sampling.

-

Drug Administration: A single intravenous bolus of pipecuronium bromide is administered.

-

Sample Collection: Blood samples are collected at predetermined time points. Urine and bile may also be collected.

-

Sample Analysis: The concentration of pipecuronium and its potential metabolites in the plasma, urine, and bile is determined using a sensitive analytical method, such as gas chromatography or liquid chromatography-mass spectrometry.

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine parameters such as elimination half-life, volume of distribution, and clearance.

Clinical Development

Following promising preclinical results, pipecuronium bromide entered clinical trials to evaluate its safety and efficacy in humans.

Clinical Pharmacodynamics

Clinical studies in adult patients confirmed the long-acting, potent neuromuscular blocking properties of pipecuronium with a favorable cardiovascular profile.

Table 3: Clinical Pharmacodynamic Properties of Pipecuronium Bromide in Adults

| Parameter | Value | Anesthetic Conditions |

| ED95 | 0.05 - 0.06 mg/kg | Balanced anesthesia |

| Intubating Dose | 0.07 - 0.1 mg/kg | |

| Onset of Action | 3 - 5 minutes | |

| Clinical Duration (25% recovery) | 60 - 90 minutes | |

| Recovery Index (25-75% recovery) | ~30 minutes |

Experimental Protocol: Clinical Neuromuscular Monitoring

-

Patient Monitoring: Standard anesthetic monitoring is applied. Neuromuscular function is monitored using acceleromyography or mechanomyography of the adductor pollicis muscle in response to ulnar nerve stimulation (typically TOF stimulation).

-

Drug Administration: Pipecuronium bromide is administered intravenously.

-

Data Collection: The degree of neuromuscular block is continuously recorded. The time to 95% twitch depression (onset), the time to 25% recovery of the first twitch (T1), and the time for T1 to recover from 25% to 75% (recovery index) are determined.

Clinical Pharmacokinetics

Human pharmacokinetic studies revealed that pipecuronium has a longer elimination half-life compared to intermediate-acting NMBAs, consistent with its long duration of action.

Table 4: Clinical Pharmacokinetic Parameters of Pipecuronium Bromide in Adults

| Parameter | Value |

| Elimination Half-life | 1.5 - 2.5 hours |

| Plasma Clearance | 1.8 - 2.4 ml/kg/min |

| Volume of Distribution | 0.2 - 0.3 L/kg |

| Primary Route of Elimination | Renal excretion (unchanged drug) |

Safety and Side Effects

A key advantage of pipecuronium bromide is its minimal cardiovascular side effects. Unlike pancuronium, it does not cause significant tachycardia or hypertension. The most common side effects are related to prolonged neuromuscular blockade, which can be managed by appropriate monitoring and reversal with acetylcholinesterase inhibitors such as neostigmine.

Conclusion

The discovery and development of this compound (pipecuronium bromide) marked a significant milestone in the field of anesthesiology. Through a targeted drug design and development program, Gedeon Richter Plc. successfully produced a long-acting neuromuscular blocking agent with high potency and a superior cardiovascular safety profile compared to its predecessors. Its development journey, from chemical synthesis to extensive preclinical and clinical evaluation, exemplifies a rational approach to drug discovery. The detailed understanding of its pharmacology, pharmacokinetics, and clinical effects has ensured its safe and effective use in providing optimal surgical conditions for millions of patients worldwide.

References

An In-depth Technical Guide on the Receptor Binding Affinity of Pipecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent utilized clinically to induce skeletal muscle relaxation during surgical procedures. Its pharmacological effect is primarily mediated through competitive antagonism at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This technical guide provides a comprehensive overview of the receptor binding affinity of pipecuronium bromide, focusing on its interactions with its primary target, the nAChR, as well as its off-target effects on muscarinic acetylcholine receptors (mAChRs). This document synthesizes available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

Pipecuronium bromide, a bisquaternary aminosteroid, exerts its muscle relaxant properties by competing with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on nAChRs located on the motor endplate.[1][2][3] This competitive inhibition prevents the depolarization of the muscle cell membrane, thereby blocking neuromuscular transmission and leading to muscle paralysis.[2][3] Beyond its primary activity at the neuromuscular junction, pipecuronium has also been shown to interact with muscarinic acetylcholine receptors, specifically the M2 and M3 subtypes, which can contribute to its overall pharmacological profile.[4][5] A thorough understanding of the binding affinities of pipecuronium for these various receptor subtypes is crucial for predicting its clinical efficacy, understanding its side-effect profile, and guiding the development of novel neuromuscular blocking agents with improved selectivity.

Receptor Binding Affinity of Pipecuronium Bromide

The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. This affinity is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the concentration of a drug that inhibits 50% of a specific response (IC50).

Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of pipecuronium bromide is the nicotinic acetylcholine receptor at the neuromuscular junction. This receptor is a pentameric ligand-gated ion channel.[6] While specific binding affinity data for pipecuronium across various nAChR subtypes is not extensively available in the public domain, its potent neuromuscular blocking activity suggests a high affinity for the adult muscle-type nAChR, which is composed of α1, β1, δ, and ε subunits. One study has reported a dissociation constant (Kd) of 3.06 μM for pipecuronium at nAChRs, although the specific subtype was not detailed.

Further research is required to fully characterize the binding profile of pipecuronium across the diverse family of nAChR subtypes, which would provide a more complete understanding of its selectivity and potential for off-target nicotinic effects.

Muscarinic Acetylcholine Receptors (mAChRs)

Pipecuronium bromide has been demonstrated to possess antagonistic properties at M2 and M3 muscarinic receptors. The binding affinities, as determined by Ki values from radioligand binding assays, are summarized in the table below. It is important to note the discrepancy in the reported values between different studies, which may arise from variations in experimental conditions and methodologies.

| Receptor Subtype | Ki (µM) [Study 1] | Ki (µM) [Study 2] |

| M2 | 6.8 | 1.1 |

| M3 | >10 | 1.7 |

| Table 1: Pipecuronium Bromide Binding Affinities for Muscarinic Receptor Subtypes. Study 1 data from reference[4]. Study 2 data from reference[5]. |

The affinity of pipecuronium for M2 receptors, which are predominantly found in the heart, is notably higher than for M3 receptors in one study, while another suggests comparable affinities.[4][5] Blockade of cardiac M2 receptors can lead to tachycardia, a known side effect of some neuromuscular blocking agents.[5] The interaction with M3 receptors, located on smooth muscle and glandular tissue, is generally weaker.[4]

Experimental Protocols

The determination of receptor binding affinities relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments relevant to the study of pipecuronium bromide.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for quantifying the interaction of a ligand with its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competitor ligand (in this case, pipecuronium bromide) to displace the radioligand.

Objective: To determine the inhibition constant (Ki) of pipecuronium bromide for a specific receptor subtype (e.g., nAChR, M2, or M3).

Materials:

-

Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., transfected cell lines for specific subtypes).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]QNB for muscarinic receptors).

-

Competitor: Unlabeled pipecuronium bromide.

-

Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of pipecuronium bromide are incubated with the membrane preparation in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of pipecuronium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand Binding Assay Workflow

Electrophysiological Measurement at the Neuromuscular Junction

Electrophysiological techniques provide a functional measure of the effect of a drug on ion channel activity and synaptic transmission. For pipecuronium bromide, this involves measuring its impact on the response of muscle cells to nerve stimulation.

Objective: To determine the concentration-dependent inhibitory effect of pipecuronium bromide on neuromuscular transmission.

Materials:

-

Preparation: An isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent).

-

Perfusion System: To maintain the viability of the preparation and for drug application.

-

Stimulator: To deliver electrical stimuli to the nerve.

-

Recording Electrodes: To measure the muscle response (e.g., twitch tension or end-plate potentials).

-

Data Acquisition System: To record and analyze the electrophysiological signals.

Procedure:

-

Preparation Mounting: The nerve-muscle preparation is mounted in a bath containing a physiological salt solution and maintained at a constant temperature.

-

Nerve Stimulation: The motor nerve is stimulated with supramaximal electrical pulses at a specific frequency (e.g., 0.1 Hz for single twitches).

-

Baseline Recording: The resulting muscle contraction (twitch tension) or end-plate potentials are recorded to establish a stable baseline.

-

Drug Application: Pipecuronium bromide is added to the bath at increasing concentrations.

-

Response Measurement: The inhibitory effect of each concentration on the muscle response is recorded until a steady-state is reached.

-

Data Analysis: A concentration-response curve is constructed by plotting the percentage of inhibition of the muscle response against the concentration of pipecuronium bromide. From this curve, the IC50 value can be determined.

Electrophysiology Workflow

Signaling Pathways

The physiological effects of pipecuronium bromide are a direct consequence of its interaction with specific receptor-mediated signaling pathways.

Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction

At the neuromuscular junction, acetylcholine released from the motor neuron binds to nAChRs on the muscle fiber.[8] This binding opens the ion channel, allowing an influx of sodium ions and a smaller efflux of potassium ions, leading to depolarization of the endplate (endplate potential).[8] If this depolarization reaches a threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction. Pipecuronium, as a competitive antagonist, blocks the binding of acetylcholine to the nAChR, thereby preventing this signaling cascade and causing muscle relaxation.[2][3]

nAChR Signaling and Pipecuronium Blockade

M2 Muscarinic Receptor Signaling

M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[7][9] In the heart, activation of M2 receptors by acetylcholine leads to a decrease in heart rate (negative chronotropy) and contractility (negative inotropy). This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the cell membrane.[1][7] As an antagonist, pipecuronium would block these effects, potentially leading to an increase in heart rate.

M2 Muscarinic Receptor Signaling Pathway

M3 Muscarinic Receptor Signaling

M3 receptors are GPCRs that couple to Gq/11 proteins.[2][10] Their activation by acetylcholine stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium leads to the contraction of smooth muscle and increased glandular secretion. Pipecuronium's antagonism at M3 receptors would inhibit these responses.

M3 Muscarinic Receptor Signaling Pathway

Off-Target Binding Profile

While the primary targets of pipecuronium bromide are nAChRs and, to a lesser extent, M2 and M3 mAChRs, a comprehensive understanding of its off-target binding profile is essential for a complete safety and pharmacological assessment. Off-target interactions can lead to unexpected side effects or polypharmacological effects.

Currently, there is limited publicly available data from broad off-target screening panels for pipecuronium bromide. Such studies would typically involve screening the compound against a large number of GPCRs, ion channels, kinases, and other enzymes to identify any unintended molecular interactions. The relatively clean cardiovascular profile of pipecuronium at clinical doses suggests a low affinity for many other adrenoceptors and ion channels that regulate cardiovascular function.[11] However, without comprehensive screening data, the potential for other off-target interactions cannot be completely ruled out.

Conclusion

Pipecuronium bromide is a potent neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction. It also exhibits antagonist activity at M2 and M3 muscarinic receptors, with a notable discrepancy in the reported binding affinities in the literature. This technical guide has provided a consolidated overview of the available quantitative binding data, detailed common experimental protocols for determining receptor affinity, and visualized the key signaling pathways involved in its mechanism of action and potential side effects. Further research, particularly in characterizing its binding affinity across a wider range of nAChR subtypes and through comprehensive off-target screening, will be invaluable in further refining our understanding of this important clinical agent and in guiding the development of future neuromuscular blocking drugs.

References

- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight in nAChR subtype selectivity from AChBP crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of pipecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. scielo.br [scielo.br]

- 6. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Competitive neuronal nicotinic receptor antagonists: a new direction for drug discovery. | Semantic Scholar [semanticscholar.org]

- 10. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

An In-depth Technical Guide to In Vitro Studies of Pipecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation. This technical guide provides a comprehensive overview of the in vitro studies investigating the pharmacology of pipecuronium bromide. It details experimental protocols for assessing its potency and binding affinity, presents available quantitative data, and illustrates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of neuromuscular blocking drugs.

Introduction

Pipecuronium bromide is a bisquaternary aminosteroid compound that produces skeletal muscle relaxation by interfering with the transmission of nerve impulses at the neuromuscular junction.[1] Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action, determining its potency and selectivity, and assessing its potential off-target effects. This guide summarizes key in vitro findings and provides detailed methodologies for the continued investigation of pipecuronium bromide and other neuromuscular blocking agents.

Mechanism of Action: Signaling Pathway

Pipecuronium bromide exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] This prevents the influx of sodium ions and subsequent depolarization of the muscle fiber, thereby inhibiting muscle contraction.

Quantitative In Vitro Data

The following tables summarize the available quantitative data for pipecuronium bromide from in vitro and in vivo studies.

Table 1: Receptor Binding Affinities of Pipecuronium Bromide

| Receptor | Ligand | Ki (μM) | Kd (μM) | Preparation |

| Nicotinic Acetylcholine Receptor (nAChR) | - | - | 3.06 | Not Specified |

| Muscarinic M2 Receptor | [3H]-QNB | 5.10 ± 1.5 | - | CHO cells expressing M2 receptors |

| Muscarinic M3 Receptor | [3H]-QNB | 77.9 ± 11 | - | CHO cells expressing M3 receptors |

Ki: Inhibition constant; Kd: Dissociation constant; QNB: Quinuclidinyl benzilate; CHO: Chinese Hamster Ovary.

Table 2: Potency of Pipecuronium Bromide in Functional Assays

| Assay Type | Preparation | Parameter | Value | Comparator | Comparator Value |

| Cumulative Dose-Response (in vivo) | Human | ED50 | 24.96 µg/kg | Pancuronium | 30.42 µg/kg |

| Cumulative Dose-Response (in vivo) | Human | ED95 | 44.96 µg/kg | Pancuronium | 61.12 µg/kg |

| Probit Analysis (in vivo) | Human | ED50 | 27.1 µg/kg | Pancuronium | 32.4 µg/kg |

| Probit Analysis (in vivo) | Human | ED95 | 48.7 µg/kg | Pancuronium | 58.1 µg/kg |

ED50: Dose required to produce 50% of the maximal effect; ED95: Dose required to produce 95% of the maximal effect.

Detailed Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of pipecuronium bromide for nicotinic acetylcholine receptors.

Materials:

-

Membrane Preparation: Homogenized tissue rich in nAChRs (e.g., Torpedo electric organ) or membranes from cell lines stably expressing the desired nAChR subtype.

-

Radioligand: A tritiated nAChR antagonist with high affinity, such as [³H]α-bungarotoxin or a labeled agonist like [³H]acetylcholine.

-

Test Compound: Pipecuronium bromide solutions of varying concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Fluid.

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from the selected tissue or cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of pipecuronium bromide. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the pipecuronium bromide concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of pipecuronium bromide that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Neuromuscular Junction Preparation (Phrenic Nerve-Hemidiaphragm)

This ex vivo method assesses the functional effect of pipecuronium bromide on neuromuscular transmission in a physiologically relevant tissue preparation.

Materials:

-

Animal Model: Rat or mouse.

-

Dissection Equipment: Surgical scissors, forceps, etc.

-

Organ Bath: Jacketed organ bath with temperature control and aeration.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Stimulator: Electrical stimulator for nerve stimulation.

-

Force Transducer and Recording System.

-

Test Compound: Pipecuronium bromide solutions of varying concentrations.

Protocol:

-

Tissue Dissection: Humanely euthanize the animal and carefully dissect the phrenic nerve and the attached hemidiaphragm.

-

Mounting: Mount the hemidiaphragm in the organ bath containing oxygenated physiological salt solution maintained at 37°C. Attach the central tendon to a force transducer.

-

Stimulation and Equilibration: Place the phrenic nerve on stimulating electrodes and apply supramaximal stimuli to elicit muscle contractions. Allow the preparation to equilibrate until a stable baseline contractile response is achieved.

-

Drug Application: Add pipecuronium bromide to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the muscle tension throughout the experiment.

-

Data Analysis:

-

Measure the amplitude of the muscle contraction at each concentration of pipecuronium bromide.

-

Express the response as a percentage of the baseline contraction.

-

Plot the percentage of inhibition of contraction as a function of the logarithm of the pipecuronium bromide concentration to generate a concentration-response curve.

-

From this curve, determine the IC₅₀ value (the concentration that produces 50% inhibition of the contractile response).

-

Patch-Clamp Electrophysiology on nAChR-Expressing Cells

This technique allows for the direct measurement of the effect of pipecuronium bromide on the ion channel function of nAChRs.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the desired nAChR subtype.

-

Patch-Clamp Rig: Microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass Pipettes: For fabricating patch pipettes.

-

Solutions: Extracellular and intracellular solutions with appropriate ionic compositions.

-

Agonist: Acetylcholine solution.

-

Test Compound: Pipecuronium bromide solutions.

Protocol:

-

Cell Preparation: Plate the nAChR-expressing cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a suitable resistance (typically 2-5 MΩ) and fill with the intracellular solution.

-

Seal Formation: Under the microscope, bring the patch pipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

-

Current Recording:

-

Apply a brief pulse of acetylcholine to the cell to evoke an inward current through the nAChRs.

-

After establishing a stable baseline response, co-apply or pre-apply pipecuronium bromide with acetylcholine and record the change in the amplitude of the evoked current.

-

Test a range of pipecuronium bromide concentrations to determine the concentration-dependent inhibition of the acetylcholine-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of different concentrations of pipecuronium bromide.

-

Plot the percentage of inhibition of the current as a function of the logarithm of the pipecuronium bromide concentration to generate a concentration-response curve.

-

Determine the IC₅₀ value from this curve.

-

In Vitro Safety Pharmacology

In vitro safety pharmacology studies are essential to identify potential adverse effects of a drug candidate early in development. For a neuromuscular blocking agent like pipecuronium bromide, key areas of investigation include its effects on other receptor systems and ion channels.

Muscarinic Receptor Binding: Pipecuronium bromide has been shown to have some affinity for muscarinic M2 and M3 receptors, although this is less potent than its action at nicotinic receptors.[2] The relative order of potency for M2 receptor antagonism among several neuromuscular relaxants was found to be pancuronium > gallamine > rocuronium > atracurium > pipecuronium.[2] For the M3 receptor, the order was pancuronium > atracurium > pipecuronium > rocuronium.[2]

Cardiac Ion Channels: While specific in vitro data for pipecuronium's effects on cardiac ion channels is limited in the public literature, it is crucial to assess its potential to interact with key channels involved in the cardiac action potential, such as hERG (IKr), Nav1.5 (INa), and Cav1.2 (ICa,L). Standard in vitro patch-clamp assays on cell lines expressing these channels can be employed to determine IC₅₀ values and assess the risk of proarrhythmic effects.

Conclusion

The in vitro studies of pipecuronium bromide confirm its primary mechanism of action as a potent competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. While quantitative data on its binding affinity and functional potency are available, further studies to delineate its interaction with specific nAChR subtypes and a more comprehensive in vitro safety pharmacology profile would provide a more complete understanding of its pharmacological properties. The experimental protocols detailed in this guide provide a framework for conducting such investigations, not only for pipecuronium bromide but also for the broader class of neuromuscular blocking agents.

References

An In-Depth Technical Guide on the Interaction of Arduan (Pipecuronium Bromide) with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arduan, the trade name for pipecuronium bromide, is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on nAChRs, including its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of neuromuscular transmission and the development of novel neuromuscular blocking agents.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound (pipecuronium bromide) is a bisquaternary aminosteroid compound that induces skeletal muscle relaxation by interfering with the neurotransmission process at the neuromuscular junction.[1] The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel essential for converting the chemical signal of acetylcholine (ACh) into an electrical signal, leading to muscle contraction.

Nicotinic acetylcholine receptors are pentameric structures composed of various subunits. The nAChR at the neuromuscular junction of adult skeletal muscle is typically composed of two α1, one β1, one δ, and one ε subunit.[2] Neuronal nAChRs, found in the central and peripheral nervous systems, exhibit greater subtype diversity, with various combinations of α (α2-α10) and β (β2-β4) subunits.[3] this compound's clinical efficacy is primarily attributed to its interaction with the muscle-type nAChR.

Mechanism of Action

This compound functions as a competitive antagonist at the postsynaptic nAChRs of the neuromuscular junction.[1] By binding to the same recognition sites as the endogenous agonist acetylcholine, this compound prevents the ion channel from opening. This inhibition of ion flow across the postsynaptic membrane prevents the depolarization necessary to trigger a muscle action potential, resulting in muscle paralysis.

In addition to its well-established postsynaptic effects, evidence suggests that this compound may also act at presynaptic nAChRs. Studies have shown that pipecuronium, along with other non-depolarizing muscle relaxants, can reduce the release of acetylcholine from motor nerve terminals.[4] This presynaptic action may contribute to the overall neuromuscular blockade.

Quantitative Pharmacological Data

While specific in vitro binding affinity data (K_i_ or IC_50_ values) for this compound at various nAChR subtypes are not extensively reported in publicly available literature, its potency relative to other neuromuscular blocking agents has been established in clinical and preclinical studies.

Table 1: In Vivo Potency of this compound (Pipecuronium Bromide)

| Parameter | Value | Species/Conditions | Reference |

| Neuromuscular Blocking Potency | ~20% more potent than pancuronium | Human | [5] |

| ED95 (isoflurane anesthesia) | 80 µg/kg | Human | [6] |

| ED95 (sevoflurane anesthesia) | 40 µg/kg | Human | [7] |

Table 2: Comparative Duration of Action

| Drug | Duration of Action (Compared to this compound) | Reference |

| Pancuronium | Similar | [1][6] |

| Vecuronium | This compound is approximately twice as long | [6] |

| Atracurium | This compound is approximately twice as long | [6] |

It is important to note that the potency and duration of action of neuromuscular blocking agents can be influenced by the specific anesthetic agents used.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with nAChRs.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of an unlabeled compound (e.g., this compound) for nAChRs.

Objective: To determine the inhibition constant (K_i_) of this compound for a specific nAChR subtype.

Materials:

-

Receptor Source: Membrane preparations from tissue expressing the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type nAChRs, or cultured cells expressing specific recombinant nAChR subtypes).

-

Radioligand: A high-affinity radiolabeled ligand that specifically binds to the target nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

Test Compound: this compound (pipecuronium bromide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the receptor-containing tissue or cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its K_d_ value).

-

A range of concentrations of this compound (the competitor).

-

For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes the use of the whole-cell patch-clamp technique to study the functional effects of this compound on nAChR-mediated currents.

Objective: To characterize the antagonistic effect of this compound on nAChR function and to determine if the antagonism is competitive.

Materials:

-

Cell Preparation: Cultured cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs) or acutely dissociated neurons or muscle cells.

-

Patch-Clamp Rig: A microscope, micromanipulator, amplifier, and data acquisition system.

-

Glass Pipettes: For fabricating patch electrodes.

-

Extracellular Solution (Bath Solution): e.g., (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular Solution (Pipette Solution): e.g., (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

-

Agonist: Acetylcholine or another suitable nAChR agonist.

-

Antagonist: this compound (pipecuronium bromide).

Procedure:

-

Cell Plating: Plate the cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

-

Agonist Application: Apply the nAChR agonist to the cell using a rapid application system to evoke an inward current.

-

Antagonist Application:

-

To determine the IC_50_, co-apply a fixed concentration of the agonist with varying concentrations of this compound and measure the inhibition of the agonist-evoked current.

-

To perform a Schild analysis and confirm competitive antagonism, generate full agonist dose-response curves in the absence and presence of several fixed concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents.

-

For IC_50_ determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.

-

For Schild analysis, plot the log of (dose ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (K_B_).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Caption: Mechanism of this compound at the Neuromuscular Junction.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Logical Flow of a Schild Analysis Experiment.

Conclusion

This compound (pipecuronium bromide) is a potent, long-acting, non-depolarizing neuromuscular blocking agent that exerts its effect through competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. Its favorable cardiovascular safety profile makes it a clinically useful agent. Further research focusing on its interaction with specific nAChR subtypes, particularly through detailed in vitro binding and functional studies, will continue to enhance our understanding of its pharmacological profile and aid in the development of future neuromuscular blocking drugs. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.

References

- 1. Pipecuronium and pancuronium: comparison of pharmacokinetics and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 3. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prejunctional modulation of acetylcholine release from the skeletal neuromuscular junction: link between positive (nicotinic)- and negative (muscarinic)-feedback modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative clinical study of pipecurium bromide and pancuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative evaluation of the neuromuscular and cardiovascular effects of pipecuronium, pancuronium, atracurium, and vecuronium under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium | PLOS One [journals.plos.org]

Preclinical Research on Pipecuronium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid class. This technical guide provides a comprehensive overview of the preclinical research conducted on pipecuronium bromide, focusing on its pharmacodynamics, pharmacokinetics, safety pharmacology, and toxicology in various animal models. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of neuromuscular blocking agents. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental methodologies for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and study designs.

Introduction

Pipecuronium bromide acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[1] This competitive inhibition prevents the binding of acetylcholine, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation.[1] Its long duration of action makes it a suitable agent for lengthy surgical procedures.[1] This guide delves into the foundational preclinical studies that have characterized the pharmacological and toxicological profile of pipecuronium bromide.

Pharmacodynamics

The primary pharmacodynamic effect of pipecuronium bromide is the induction of neuromuscular blockade. The potency of pipecuronium bromide has been evaluated in various preclinical species, with the dose required to produce a specific level of muscle twitch depression being a key parameter.

Neuromuscular Blocking Potency

Table 1: Neuromuscular Blocking Effects of Pipecuronium Bromide

| Species | Dose | Effect |

| Dog | 0.025 mg/kg | Neuromuscular block |

| Dog | 0.05 mg/kg | Neuromuscular block |

Experimental Protocol: Neuromuscular Blockade Assessment

The evaluation of neuromuscular blockade in preclinical studies typically involves the following steps:

-

Animal Preparation: The animal is anesthetized, and a peripheral nerve, commonly the ulnar or sciatic nerve, is surgically exposed for stimulation.

-

Nerve Stimulation: Supramaximal electrical stimuli are delivered to the nerve using a nerve stimulator. Common stimulation patterns include single-twitch stimulation, train-of-four (TOF) stimulation, and tetanic stimulation.

-

Muscle Response Measurement: The evoked mechanical response (twitch) of the corresponding muscle (e.g., adductor pollicis in primates, tibialis anterior in rodents) is measured using a force-displacement transducer. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height compared to the baseline measurement before drug administration.

-

Data Analysis: Dose-response curves are constructed to determine the ED50 and ED95 (dose required for 50% and 95% twitch depression, respectively).

Pharmacokinetics

The pharmacokinetic profile of pipecuronium bromide has been characterized in several animal species, revealing a two-compartment open model for its disposition.

Pharmacokinetic Parameters

The elimination half-life and clearance of pipecuronium bromide vary across species. The primary route of elimination is renal excretion of the unchanged drug.

Table 2: Pharmacokinetic Parameters of Pipecuronium Bromide in Preclinical Species

| Species | Elimination Half-life (t½) | Plasma Clearance | Primary Route of Elimination |

| Rat | ~40 min | Not specified | Renal |

| Dog | ~40 min | Not specified | Renal |

| Cat | ~40 min | Not specified | Renal |

Metabolism

Metabolism plays a minor role in the elimination of pipecuronium bromide. In rats, 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites have been identified.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular System

Preclinical studies in dogs have shown that pipecuronium bromide has minimal cardiovascular side effects.[2] In conscious and unconscious dogs, cumulative doses up to 10 mg/kg i.v. did not induce lethal ECG changes.[3] Transient arrhythmia and variations in the ST-segment were observed during the period of paralysis.[3]

Table 3: Cardiovascular Effects of Pipecuronium Bromide in Dogs

| Parameter | Dose | Observation |

| ECG | Up to 10 mg/kg i.v. (cumulative) | No lethal changes; transient arrhythmia and ST-segment variation during paralysis.[3] |

| Blood Pressure | 0.05 mg/kg | A single instance of profound hypotension was noted in one dog.[2] |

Experimental Protocol: Cardiovascular Safety Assessment

Cardiovascular safety is typically assessed in conscious, telemetered animals (e.g., dogs, non-human primates) to allow for continuous monitoring of key parameters without the confounding effects of anesthesia.

-

Animal Instrumentation: Animals are surgically implanted with telemetry devices capable of measuring electrocardiogram (ECG), blood pressure, and heart rate.

-

Acclimatization: A recovery and acclimatization period follows surgery to ensure stable baseline cardiovascular parameters.

-

Drug Administration: Pipecuronium bromide is administered intravenously at various dose levels.

-

Data Collection: ECG, blood pressure (systolic, diastolic, mean arterial), and heart rate are continuously recorded before, during, and after drug administration.

-

Data Analysis: The collected data are analyzed for any significant changes from baseline, including effects on QT interval, heart rate, and blood pressure.

Respiratory and Central Nervous System

Specific preclinical studies evaluating the effects of pipecuronium bromide on the respiratory and central nervous systems are not extensively detailed in the reviewed literature. As a neuromuscular blocking agent, respiratory muscle paralysis is an expected pharmacological effect, necessitating artificial ventilation during preclinical studies.[3] Standard safety pharmacology assessments would typically involve whole-body plethysmography to assess respiratory function and a functional observational battery (FOB) or Irwin test to evaluate potential central nervous system effects.

Toxicology

Toxicology studies are essential for identifying potential adverse effects of a drug candidate.

Acute Toxicity

Acute toxicity studies have revealed a species-dependent sensitivity to pipecuronium bromide.

Table 4: Acute Toxicity of Pipecuronium Bromide

| Species | Route | LD50 | Order of Sensitivity |

| Rabbit | Intravenous | Not specified | 1 |

| Mouse | Intravenous | Not specified | 2 |

| Rat | Intravenous | Not specified | 3 |

Subchronic Toxicity

A subchronic toxicity study was conducted in conscious dogs.

-

Dosing Regimen: 150 microgram/kg i.v. daily for 20 days.[3] This dose corresponds to four times the planned clinical dose.[3]

-

Observations: Due to prolonged paralysis, daily intubation and artificial ventilation were required until the recovery of spontaneous respiration.[3]

-

Findings: No irreversible toxic changes were detected through laboratory and morphological tests.[3] The primary observed effect was the daily stress associated with paralysis.[3]

Experimental Protocol: Subchronic Intravenous Toxicity Study in Dogs

A typical subchronic intravenous toxicity study in dogs would follow this general protocol:

-

Animal Selection: Healthy, purpose-bred dogs (e.g., Beagles) of both sexes are used.

-

Group Allocation: Animals are randomly assigned to a control group (vehicle) and at least three dose groups (low, mid, high).

-